2-Chloro-5-fluoro-3-methyl-benzonitrile
Description
2-Chloro-5-fluoro-3-methyl-benzonitrile is a substituted benzonitrile derivative with the molecular formula C₈H₅ClFN. The compound features a benzene ring substituted with a chlorine atom at position 2, a fluorine atom at position 5, and a methyl group at position 3, along with a nitrile (-CN) functional group. This unique substitution pattern confers distinct electronic and steric properties, making it a versatile intermediate in pharmaceuticals, agrochemicals, and materials science. The chlorine and fluorine atoms contribute electron-withdrawing effects, while the methyl group provides steric bulk and mild electron-donating character, influencing reactivity and interactions with biological targets .
Properties
IUPAC Name |
2-chloro-5-fluoro-3-methylbenzonitrile | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5ClFN/c1-5-2-7(10)3-6(4-11)8(5)9/h2-3H,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZIEMHXJTFWEJRX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1Cl)C#N)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5ClFN | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
169.58 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Table 1: Structural and Functional Comparison of Selected Benzonitrile Derivatives
| Compound Name | Substituents (Positions) | Key Features | Biological/Industrial Relevance |
|---|---|---|---|
| This compound | Cl (2), F (5), CH₃ (3), CN (1) | Balanced electronic effects; methyl enhances lipophilicity. | Intermediate for bioactive molecules. |
| 2-Chloro-5-fluorobenzonitrile | Cl (2), F (5), CN (1) | Lacks methyl group; higher polarity. | Less steric hindrance in reactions. |
| 3-Chloro-5-fluoro-4-methyl-benzonitrile | Cl (3), F (5), CH₃ (4), CN (1) | Methyl at position 4 alters steric interactions. | Potential agrochemical applications. |
| 5-Chloro-2-(trifluoromethyl)benzonitrile | Cl (5), CF₃ (2), CN (1) | Trifluoromethyl group increases electron-withdrawing effects. | Enhanced binding affinity in inhibitors. |
| 2-Chloro-4-methylbenzonitrile | Cl (2), CH₃ (4), CN (1) | Methyl at position 4; lacks fluorine. | Moderate antimicrobial activity. |
Key Observations:
Substituent Position Effects :
- The methyl group at position 3 in this compound introduces steric hindrance, which can slow down nucleophilic substitution reactions compared to analogs like 2-chloro-5-fluorobenzonitrile .
- Fluorine at position 5 enhances metabolic stability due to its strong electron-withdrawing nature, a feature shared with 5-chloro-2-(trifluoromethyl)benzonitrile .
Electronic and Steric Properties: The combination of chlorine (position 2) and fluorine (position 5) creates a polarized aromatic ring, facilitating electrophilic aromatic substitution at the remaining positions. This contrasts with 3-chloro-5-fluoro-4-methyl-benzonitrile, where the chlorine at position 3 directs substitution differently . The methyl group increases lipophilicity, improving membrane permeability in bioactive compounds compared to non-methylated analogs .
Biological Activity :
- Compounds with trifluoromethyl groups (e.g., 5-chloro-2-(trifluoromethyl)benzonitrile) exhibit higher enzyme inhibition potency due to stronger electron withdrawal, whereas the methyl group in this compound may favor interactions with hydrophobic binding pockets .
- 2-Chloro-4-methylbenzonitrile demonstrates moderate antimicrobial activity, suggesting that the addition of fluorine (as in the target compound) could enhance specificity or potency .
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